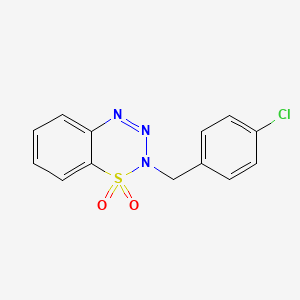

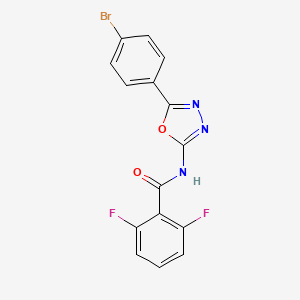

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a novel compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Anticancer Activity

Research into thiazolidine-2,4-dione derivatives, which share a structural similarity with the queried compound, has indicated potential anticancer properties. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth, particularly against human breast cancer cell lines through mechanisms such as topoisomerase-I enzyme inhibition (N. Kumar & Sanjay K. Sharma, 2022).

Modulation of ABCB1 Efflux Pump

Another area of interest is the study of imidazolidin-2,4-dione derivatives as modulators of the ABCB1 efflux pump in cancer cells. These compounds have shown to inhibit the efflux action of ABCB1, enhancing the efficacy of chemotherapeutic drugs by preventing drug resistance in cancer cells. Notably, certain derivatives exhibit significant cytotoxic and antiproliferative properties, underscoring their potential in overcoming multidrug resistance (E. Żesławska et al., 2019).

Chymase Inhibition

The investigation into 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives has revealed their utility in selectively inhibiting human heart chymase, an enzyme implicated in cardiovascular diseases. Through structure-activity relationship studies, these compounds have demonstrated high selectivity and potency in inhibiting chymase, offering a basis for the development of new cardiovascular therapies (S. Niwata et al., 1997).

Hypoglycemic Activity

Imidazopyridine thiazolidine-2,4-diones represent a class of compounds with hypoglycemic activity, pointing to their potential in treating diabetes. These compounds have been evaluated for their effect on insulin-induced adipocyte differentiation and in vivo hypoglycemic activity, showing promise as novel agents for diabetes management (M. Oguchi et al., 2000).

Antiulcer Agents

Research on imidazo[1,2-a]pyridines substituted at the 3-position has explored their potential as antiulcer agents. These compounds have demonstrated significant antisecretory and cytoprotective properties, offering a new avenue for the treatment of ulcerative conditions without significant antisecretory activity, indicating their potential for developing cytoprotective antiulcer therapies (J. Starrett et al., 1989).

Mechanism of Action

Target of Action

The primary targets of 3-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione are the enzymes ADAMTS-4 and ADAMTS-5 . These enzymes play a crucial role in the degradation of cartilage, particularly in conditions such as osteoarthritis .

Mode of Action

This compound acts as an inhibitor of ADAMTS-4 and ADAMTS-5 . By binding to these enzymes, it prevents them from breaking down cartilage, thereby helping to maintain cartilage homeostasis .

Biochemical Pathways

The inhibition of ADAMTS-4 and ADAMTS-5 affects the biochemical pathways involved in cartilage degradation . This can help to slow the progression of diseases involving cartilage degradation, such as osteoarthritis .

Result of Action

By inhibiting ADAMTS-4 and ADAMTS-5, this compound can help to preserve cartilage and slow the progression of osteoarthritis . This results in a reduction of inflammation and pain associated with these conditions .

properties

IUPAC Name |

3-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O5S/c1-24-12-3-2-10(16)8-13(12)25(22,23)18-6-4-11(5-7-18)19-14(20)9-17-15(19)21/h2-3,8,11H,4-7,9H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEMJCAAJXPLAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2427178.png)

![9,9-Difluoro-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2427179.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(4-methoxyphenyl)propanamide](/img/structure/B2427196.png)